6,7-dichloro-1H-indole-2,3-dione
Overview
Description
6,7-Dichloro-1H-indole-2,3-dione is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a chlorinated pyrimidine dione, which shares some structural similarities with 6,7-dichloro-1H-indole-2,3-dione, such as the presence of chlorine atoms and a dione moiety. The second paper describes the crystal structure of a tetraaza-pentaphene dione, which, while not the same, is a complex heterocyclic molecule that could offer insights into the structural aspects of indole diones .
Synthesis Analysis
The synthesis of 6,7-dichloro-1H-indole-2,3-dione is not detailed in the provided papers. However, the synthesis of similar compounds typically involves chlorination reactions and the formation of the dione structure through oxidation processes. The synthesis of such compounds often requires careful control of reaction conditions to ensure the correct placement of chlorine atoms and the formation of the dione group .
Molecular Structure Analysis
While the exact molecular structure of 6,7-dichloro-1H-indole-2,3-dione is not provided, the structure of a related compound, 6,7-dihydro-5a,7a,13,14-tetraaza-pentaphene-5,8-dione, has been determined by X-ray crystallography. This compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonds that form trimers. Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of 6,7-dichloro-1H-indole-2,3-dione can be inferred from the first paper, which discusses the reactivity of a chlorinated pyrimidine dione. The study includes an analysis of electrophilic attack sites using molecular electrostatic potential (MEP) surface plots and local reactivity properties using Fukui functions. These methods can be applied to understand the reactivity of 6,7-dichloro-1H-indole-2,3-dione, particularly in identifying reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dichloro-1H-indole-2,3-dione can be partially deduced from the properties of structurally related compounds. The vibrational spectra, as well as the computed wavenumbers using density functional theory (DFT) calculations, provide insights into the vibrational modes of the molecule. Additionally, the non-covalent interactions, hyperpolarizability, and molecular electrostatic potential results reported for the chlorinated pyrimidine dione can give an indication of the physical properties, such as solubility and stability, of 6,7-dichloro-1H-indole-2,3-dione .
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
Safety And Hazards
properties
IUPAC Name |
6,7-dichloro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXIILHWOQZVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588487 | |
Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dichloro-1H-indole-2,3-dione | |
CAS RN |
18711-12-1 | |
Record name | 6,7-Dichloroisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dichloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DICHLOROISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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